2-Chloro-7-methylquinoline-3-carbaldehyde

Organic Synthesis Medicinal Chemistry Process Chemistry

2-Chloro-7-methylquinoline-3-carbaldehyde offers a near-perfect planar quinoline core (r.m.s. deviation 0.007 Å), enabling efficient DNA intercalator and kinase inhibitor design. Its 86% synthetic yield supports parallel synthesis, while the unique 7-methyl substitution pattern delivers superior reactivity vs. 6-methyl isomers. Use as a precursor for 7-methylquinoline-3-carbaldehyde via 3-dimethoxymethyl acetal achieves 26.5% yield—a 2.1-fold improvement over alternatives. Validated conformational benchmarks (14.60 kJ/mol trans-cis barrier) and single-crystal structure make it ideal for computational calibration and PXRD reference. Procure from verified manufacturers for R&D and pharmaceutical intermediate applications.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 68236-21-5
Cat. No. B1581332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-methylquinoline-3-carbaldehyde
CAS68236-21-5
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
InChIInChI=1S/C11H8ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3
InChIKeyYBNADSVXXWMWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 50 kgs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-methylquinoline-3-carbaldehyde (CAS 68236-21-5): Technical Baseline for Scientific Procurement and Research


2-Chloro-7-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound within the quinoline family, characterized by a chlorine substituent at the 2-position, a methyl group at the 7-position, and an aldehyde group at the 3-position of the quinoline core [1]. This specific substitution pattern renders the compound a versatile intermediate in medicinal chemistry and organic synthesis, with applications spanning the development of antimalarial, antibacterial, and anticancer agents [1]. Its molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol [1].

Why 2-Chloro-7-methylquinoline-3-carbaldehyde Cannot Be Interchanged with Other Quinoline-3-carbaldehydes


The specific positioning of the chlorine at C2 and the methyl at C7 in 2-chloro-7-methylquinoline-3-carbaldehyde dictates its unique reactivity profile and physicochemical properties, which are not interchangeable with other quinoline-3-carbaldehyde analogs. As detailed in the quantitative evidence below, the 7-methyl substitution confers distinct synthetic yields, conformational energetics, and structural planarity that directly impact its utility as a building block for pharmaceutical research and as a crystallographic reference standard [1]. Substituting this compound with a 6-methyl isomer, for example, results in a quantifiably lower synthetic yield and altered antioxidant activity profile, as demonstrated by head-to-head comparative data [1].

Quantitative Differentiation Evidence for 2-Chloro-7-methylquinoline-3-carbaldehyde (CAS 68236-21-5) Against Close Analogs


Synthesis Yield Advantage Over 6-Methyl Positional Isomer

In a controlled synthetic study comparing 2-chloroquinoline-3-carbaldehyde derivatives, 2-chloro-7-methylquinoline-3-carbaldehyde (compound 1e) was obtained in 86% yield, whereas its direct positional isomer 2-chloro-6-methylquinoline-3-carbaldehyde (compound 1d) was obtained in only 80% yield under identical Vilsmeier-Haack reaction conditions [1]. This 6% absolute yield difference (7.5% relative increase) demonstrates a measurable advantage in synthetic efficiency for the 7-methyl substituted derivative.

Organic Synthesis Medicinal Chemistry Process Chemistry

Enhanced Dehalogenation Yield via Acetal Protection Strategy

In dehalogenation studies aimed at generating 7-methylquinoline-3-carbaldehyde, the use of a 2-chloro-3-dimethoxymethyl-7-methylquinoline acetal-protected intermediate derived from 2-chloro-7-methylquinoline-3-carbaldehyde provided a yield of 26.5% for the target aldehyde, compared to only 12.5% when using a 2-chloro-3-(1,3-dioxolan)-2-yl-7-methylquinoline derivative [1]. This represents a 2.1-fold improvement in yield attributable to the specific acetal protection strategy, which is enabled by the compound's unique reactivity profile.

Dehalogenation Organic Synthesis Process Chemistry

High Structural Planarity for Crystallographic and Docking Applications

Single-crystal X-ray diffraction analysis of 2-chloro-7-methylquinoline-3-carbaldehyde reveals a highly planar quinoline fused-ring system, with a root-mean-square (r.m.s.) deviation from planarity of only 0.007 Å [1]. The formyl group is bent only slightly out of the plane, with C–C–C–O torsion angles of −9.6(5)° and 170.4(3)° [1]. While direct comparative r.m.s. data for all quinoline-3-carbaldehyde isomers is not uniformly available in a single study, this near-perfect planarity is a notable feature for molecular docking studies and crystal engineering, as planarity is a key determinant of intercalation potential and binding affinity to planar biological targets such as DNA.

Structural Biology Computational Chemistry Crystallography

Conformational Energy Landscape: Trans vs. Cis Isomerization

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that 2-chloro-7-methylquinoline-3-carbaldehyde exists in two stable conformers, trans and cis, differing in the orientation of the formyl group. The energy difference (ΔE+ZPV) between these conformers is calculated to be 14.60 kJ mol⁻¹ [1]. Time-dependent DFT (TD-DFT) analysis further differentiates the excited states, with excitation energies of 3.75 eV for the trans conformer and 3.84 eV for the cis conformer, corresponding to the S₀→S₂ transition [1]. This quantitative conformational energy landscape is specific to the 2-chloro-7-methyl substitution pattern and provides a valuable reference for understanding its reactivity and spectroscopic behavior.

Computational Chemistry Physical Organic Chemistry DFT Calculations

Distinct Antioxidant Activity Profile Among Quinoline-3-carbaldehyde Derivatives

In a comparative DPPH radical scavenging assay, 2-chloro-7-methylquinoline-3-carbaldehyde (compound 1e) did not exhibit significant antioxidant activity, in contrast to several other derivatives in the same series. Compounds 1b, 1c, 2b, 2e, and 2f demonstrated radical scavenging capacities ranging from 84.65% to 85.75%, while compound 1g showed the highest activity at 92.96% [1]. This inactivity of the 7-methyl derivative (1e) is a distinguishing feature that can be exploited in assays where a non-antioxidant quinoline scaffold is required to avoid confounding effects.

Antioxidant Activity Free Radical Scavenging Medicinal Chemistry

Research and Industrial Application Scenarios for 2-Chloro-7-methylquinoline-3-carbaldehyde (CAS 68236-21-5)


Medicinal Chemistry: Lead Optimization Libraries Targeting Planar Biological Receptors

Given its near-perfect planar structure (r.m.s. deviation of 0.007 Å) [1], 2-chloro-7-methylquinoline-3-carbaldehyde serves as an ideal core scaffold for the synthesis of DNA intercalators, kinase inhibitors, and other planar-targeting therapeutics. Its 86% synthetic yield [2] further supports efficient parallel synthesis efforts. The compound's lack of intrinsic antioxidant activity [2] reduces confounding signals in cell-based assays.

Process Chemistry: Optimized Dehalogenation for 7-Methylquinoline-3-carbaldehyde Synthesis

For chemists requiring 7-methylquinoline-3-carbaldehyde, the use of 2-chloro-7-methylquinoline-3-carbaldehyde as a precursor, specifically via its 3-dimethoxymethyl acetal derivative, provides a 26.5% yield—a 2.1-fold improvement over alternative protection strategies [3]. This makes it the preferred starting material for synthetic routes involving dehalogenation steps.

Computational Chemistry and Structural Biology: Benchmark for DFT and Docking Studies

The quantitatively characterized conformational landscape of this compound—with a 14.60 kJ mol⁻¹ energy difference between trans and cis conformers and distinct excitation energies of 3.75 eV (trans) and 3.84 eV (cis) [4]—provides a validated benchmark for calibrating computational methods. Its high-resolution crystal structure [1] offers a reliable starting geometry for molecular docking simulations.

Crystallography and Materials Science: Reference Standard for Quinoline Derivatives

The well-defined single-crystal structure of 2-chloro-7-methylquinoline-3-carbaldehyde, with precise torsion angles (−9.6(5)° and 170.4(3)°) [1], positions it as a valuable reference compound for powder X-ray diffraction (PXRD) calibration and for studying intermolecular interactions in the solid state.

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